
N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide, also known as CM-40907, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of cancer. It belongs to the class of oxalamide derivatives and has been shown to have potent anti-tumor activity in preclinical studies.
Mecanismo De Acción
The mechanism of action of N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide involves the inhibition of LSD1, which is a histone demethylase that regulates gene expression by removing methyl groups from lysine residues on histone proteins. LSD1 is overexpressed in various types of cancer, and its inhibition by N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide leads to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells. N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide binds to the active site of LSD1 and forms a covalent bond with the enzyme, thereby blocking its activity.
Biochemical and Physiological Effects:
N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide has been shown to have potent anti-tumor activity in preclinical models. It inhibits the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide induces apoptosis in cancer cells by reactivating tumor suppressor genes and blocking the activity of LSD1. It has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide in lab experiments include its potent anti-tumor activity, specificity for LSD1, and moderate yield and purity of the synthesis. However, the limitations of using N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide in lab experiments include its moderate solubility in water, which may affect its bioavailability and pharmacokinetics, and the need for careful purification and characterization of the intermediate and final compounds.
Direcciones Futuras
For the research on N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide include the optimization of its synthesis and formulation to improve its pharmacokinetics and bioavailability, the evaluation of its toxicity and safety profile in preclinical and clinical studies, and the identification of biomarkers that can predict its efficacy in cancer patients. Other potential applications of N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide include the treatment of other diseases that are associated with dysregulated gene expression, such as neurodegenerative disorders and autoimmune diseases.
Métodos De Síntesis
The synthesis of N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide involves a series of steps starting from the reaction of 2-phenylmorpholine with cycloheptyl isocyanate to form the intermediate compound, which is then reacted with ethyl oxalyl chloride to yield the final product. The synthesis is a multistep process that requires careful purification and characterization of the intermediate and final compounds. The yield of the synthesis is moderate, and the purity of the final product is high.
Aplicaciones Científicas De Investigación
N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide has been extensively studied for its anti-tumor activity in preclinical models. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. The mechanism of action of N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide involves the inhibition of the enzyme lysine-specific demethylase 1 (LSD1), which plays a critical role in the regulation of gene expression. LSD1 is overexpressed in various types of cancer, and its inhibition by N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide leads to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Propiedades
IUPAC Name |
N'-cycloheptyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c25-20(21(26)23-18-10-6-1-2-7-11-18)22-12-13-24-14-15-27-19(16-24)17-8-4-3-5-9-17/h3-5,8-9,18-19H,1-2,6-7,10-16H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAHUNDHVBEVKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

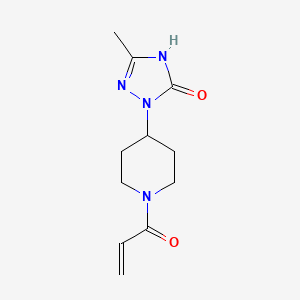

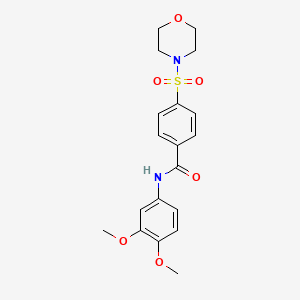
![1-(Chloromethyl)-3-(5-fluoro-2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2949755.png)
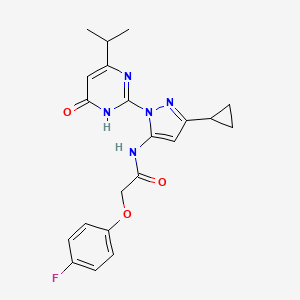
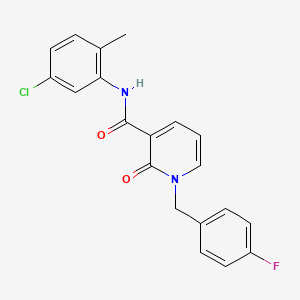
![2-Chloro-1-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2949760.png)
![(3-Bromophenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2949761.png)
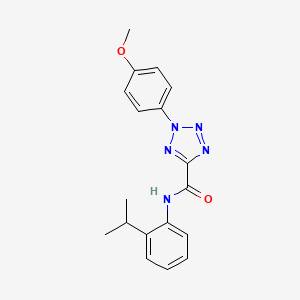
![N-(4-ethoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2949764.png)
![3-[(4-Chlorophenyl)sulfanyl]-2-pyrazinecarbonitrile](/img/structure/B2949767.png)
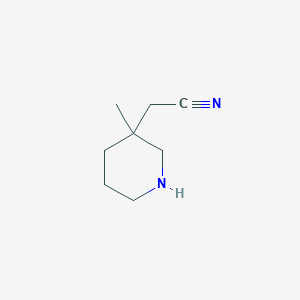
![3-(4-Ethoxyphenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2949769.png)
